N-Butyl-9H-beta-carboline-3-carboxamide

Metabolic stability Esterase hydrolysis Pharmacokinetics

N-Butyl-9H-beta-carboline-3-carboxamide (CAS 78538-83-7, MF C₁₆H₁₇N₃O, MW 267.33) is a synthetic β-carboline-3-carboxamide featuring a butylamide side chain at the C-3 position of the tricyclic β-carboline scaffold. It is formally named 9H-pyrido[3,4-b]indole-3-carboxamide, N-butyl-.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 78538-83-7
Cat. No. B14449303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-9H-beta-carboline-3-carboxamide
CAS78538-83-7
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C16H17N3O/c1-2-3-8-17-16(20)14-9-12-11-6-4-5-7-13(11)19-15(12)10-18-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,20)
InChIKeyYFEBMDGSJWRKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-9H-beta-carboline-3-carboxamide (CAS 78538-83-7): β-Carboline-3-carboxamide Procurement Reference for Neuroscience and Antiparasitic Research


N-Butyl-9H-beta-carboline-3-carboxamide (CAS 78538-83-7, MF C₁₆H₁₇N₃O, MW 267.33) is a synthetic β-carboline-3-carboxamide featuring a butylamide side chain at the C-3 position of the tricyclic β-carboline scaffold. It is formally named 9H-pyrido[3,4-b]indole-3-carboxamide, N-butyl- . Its amide functional group distinguishes it from the more extensively characterized ester-class analogs (such as β-CCB, β-CCE, and β-CCM) that bear carboxylate ester linkages at C-3. This compound has been primarily investigated for its interaction with the benzodiazepine binding site of GABAₐ receptors, a mechanism it shares with other β-carbolines, yet its N-butyl amide architecture imparts distinct conformational preferences and differential susceptibility to hydrolytic metabolism relative to ester congeners [1].

N-Butyl-9H-beta-carboline-3-carboxamide: Why In-Class β-Carboline Analogs Cannot Be Assumed Interchangeable During Sourcing


Within the β-carboline-3-carbonyl series, the specific C-3 substituent—whether an ester, an amide, or a carboxylate salt—profoundly determines pharmacodynamic and pharmacokinetic behavior. The benzodiazepine binding site exhibits a stringent conformational preference for the s-cis orientation of the 3-carbonyl group, a geometry that is differentially accessible to esters versus amides [1]. Moreover, β-carboline-3-carboxylate esters undergo rapid peripheral hydrolysis by esterases in liver and kidney, severely attenuating their in vivo CNS exposure, whereas the amide bond in β-carboline-3-carboxamides is intrinsically resistant to such hydrolytic inactivation [2]. Additionally, individual β-carbolines display divergent functional effects at GABAₐ receptors expressed in distinct cell types: β-CCB (the n-butyl ester) acts as a robust positive modulator at oligodendroglial GABAₐ receptors while DMCM acts as a negative modulator, producing opposing outcomes in remyelination assays [3]. These collective data demonstrate that procurement decisions for β-carboline research tools cannot rely on class-level assumptions; the specific C-3 carbonyl linkage and N-alkylation pattern are critical determinants of experimental results.

N-Butyl-9H-beta-carboline-3-carboxamide Quantitative Differentiation Evidence Against Closest Comparators


Hydrolytic Stability Advantage of the Carboxamide Bond Over β-Carboline-3-Carboxylate Esters

β-Carboline-3-carboxylate esters undergo extensive peripheral hydrolysis by liver and kidney esterases, resulting in significantly attenuated in vivo benzodiazepine receptor occupancy. For ethyl β-carboline-3-carboxylate (β-CCE), the intraperitoneal ED₅₀ for inhibition of [³H]flunitrazepam binding in mouse brain was 91 mg/kg, with ED₅₀ values improving 2–20-fold upon pretreatment with organophosphorus esterase inhibitors, directly implicating ester hydrolysis as the inactivation mechanism [1]. The rat brain contains only approximately 0.1% of the hydrolyzing activity compared to liver, confirming that systemic hydrolysis represents the dominant clearance route for esters [1]. By contrast, substituting the ester linkage with an amide bond (carboxamide) completely stabilizes the compound against such enzymatic hydrolysis, with general amide-versus-ester serum stability data demonstrating that amide bonds confer virtual resistance to hydrolytic degradation under physiological conditions [2].

Metabolic stability Esterase hydrolysis Pharmacokinetics In vivo exposure

Differential In Vivo Remyelination Efficacy: N-Butyl vs. Methyl-Ester β-Carboline Analogs in a Rat Demyelination Model

In the DRICP (demyelination of the rat inferior cerebellar peduncle) model, the n-butyl ester β-CCB (1 mg/kg/day systemic, 2 weeks) promoted significant myelin recovery as measured by diffusion MRI (increased fractional anisotropy [FA], decreased apparent diffusion coefficient [ADC] and radial diffusivity [RD]), increased CC1⁺ mature oligodendrocyte populations, and restored the axonal g-ratio to values comparable with non-lesioned controls [1]. In contrast, the β-carboline DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate, 0.35 mg/kg/day) failed to produce any remyelination benefit under identical experimental conditions, with FA, ADC, and RD values statistically indistinguishable from untreated lesioned animals [1]. The lesioned control group showed a >10-fold decrease in FA index (from −0.82 ± 1.54 to −10.63 ± 1.6) and a >8-fold increase in ADC, while β-CCB (and β-CCE) treatment attenuated these pathological changes [1].

Remyelination Oligodendrocyte GABAₐ receptor modulation Demyelinating disease

Antiparasitic Selectivity Index of N-Butylcarboxamide β-Carboline Series Against Leishmania amazonensis

A series of 1-phenylsubstituted β-carbolines bearing an N-butylcarboxamide group at the C-3 position were evaluated in vitro against promastigote forms of Leishmania amazonensis and epimastigote forms of Trypanosoma cruzi [1]. Among all compounds tested, derivative 2b demonstrated the highest selectivity index (SI) of 2,084 against L. amazonensis, indicating potent antiparasitic activity with minimal mammalian cytotoxicity [1]. Comparative evaluation of alternative N-alkylcarboxamide substituents at C-3 (pyrrolidyl, N-cyclohexyl, N-benzylcarboxamide) revealed that the N-butyl carboxamide group was a critical determinant of antiparasitic potency within the series [1].

Antileishmanial Selectivity index Trypanosoma cruzi Neglected tropical diseases

Conformation-Dependent Benzodiazepine Receptor Affinity: Amide vs. Ester Carbonyl Geometry at C-3

Rigid analog studies have demonstrated that the benzodiazepine receptor (BZR) preferentially recognizes the s-cis conformation of the 3-carboxy carbonyl group in β-carbolines [1]. The methyl ester analog 8 (methyl 4-ethyl-β-carboline-3-carboxylate) displayed an IC₅₀ of 27 nM at the BZR, whereas the corresponding N-methyl amide derivative 9, for which the s-trans carbonyl conformation is energetically preferred, exhibited an IC₅₀ greater than 10,000 nM (>10⁴ nM)—representing a >370-fold loss in affinity [1]. When the amide carbonyl in 9 was conformationally constrained into the s-cis geometry via the rigid lactam analog 7, binding affinity was largely restored (IC₅₀ = 150 nM) [1]. The N-butyl amide in N-Butyl-9H-beta-carboline-3-carboxamide, by virtue of its acyclic secondary amide structure, may similarly favor the s-trans conformation; however, the extended butyl chain introduces steric and hydrophobic factors that can modulate the s-cis/s-trans equilibrium compared to the N-methyl analog, potentially yielding intermediate BZR affinity.

Benzodiazepine receptor Structure-activity relationship s-cis conformation IC50

GABAₐ Receptor Functional Selectivity: β-CCB Exerts Differential Modulation in Oligodendrocytes vs. Cortical Neurons

β-CCB (n-butyl β-carboline-3-carboxylate) has been characterized as a robust potentiator of GABAₐ receptor responses in oligodendrocytes (OLs) while exhibiting no significant effect on GABAₐ receptors expressed in cortical neurons [1]. This cell-type-specific pharmacological profile contrasts sharply with DMCM, which acts as a negative allosteric modulator at GABAₐ receptors in both OLs and neurons, producing anxiogenic and proconvulsant effects [1]. The functional selectivity of β-CCB has been mechanistically linked to the expression of distinct GABAₐ receptor subunit compositions in OLs versus neurons, particularly involving the γ1 subunit [2].

GABAₐ receptor Oligodendrocyte Cell-type selectivity Allosteric modulation

N-Butyl-9H-beta-carboline-3-carboxamide: Evidence-Validated Research Application Scenarios for Sourcing Decisions


In Vivo Remyelination and Oligodendrocyte Biology Studies Requiring Metabolically Stable GABAₐ Receptor Modulators

Based on the demonstrated remyelination efficacy of the n-butyl ester analog β-CCB in the rat DRICP model (1 mg/kg/day systemic, 2-week administration producing significant DTI parameter recovery, CC1⁺ mature OL population expansion, and g-ratio normalization compared to DMCM-treated and untreated lesioned controls [1]), N-Butyl-9H-beta-carboline-3-carboxamide presents a structurally rational alternative for chronic in vivo remyelination studies. The carboxamide bond in this compound is predicted to resist the peripheral esterase-mediated hydrolysis that limits CNS exposure of β-carboline-3-carboxylate esters [2], potentially enabling lower effective doses and more consistent pharmacokinetics in long-term dosing paradigms. Researchers selecting this compound over ester analogs should verify its GABAₐ receptor positive modulatory activity at oligodendroglial receptors prior to in vivo deployment.

Antiparasitic Drug Discovery Programs Targeting Leishmania and Trypanosoma Species

The N-butylcarboxamide motif at C-3 of the β-carboline nucleus has been independently validated as the optimal N-alkyl substituent for antileishmanial potency within a series of 1-phenylsubstituted β-carboline-3-carboxamides, with lead derivative 2b achieving a selectivity index of 2,084 against L. amazonensis promastigotes [3]. N-Butyl-9H-beta-carboline-3-carboxamide, bearing the same N-butylcarboxamide pharmacophore, is structurally positioned as a scaffold for further derivatization at the 1-position to generate antiparasitic lead compounds. Its procurement is warranted as a key synthetic intermediate or reference compound in medicinal chemistry campaigns targeting neglected tropical diseases.

Structure-Activity Relationship Studies Probing the 3-Carbonyl Conformation–BZR Affinity Correlation in β-Carbolines

The benzodiazepine receptor's stringent preference for the s-cis conformation of the 3-carbonyl group is well established: ester analogs adopting s-cis geometry display IC₅₀ values as low as 27 nM, while unconstrained N-methyl amide derivatives favoring s-trans geometry exhibit IC₅₀ > 10,000 nM [4]. N-Butyl-9H-beta-carboline-3-carboxamide, with its extended N-alkyl chain, provides a unique probe for investigating how increased steric bulk at the amide nitrogen shifts the s-cis/s-trans equilibrium and thereby modulates BZR affinity. Procurement of this compound supports SAR studies aimed at mapping the conformational landscape of β-carboline-3-carbonyl derivatives and identifying amide analogs with optimized receptor recognition.

Comparative Pharmacokinetic Studies of Amide vs. Ester β-Carboline Analogs for CNS Drug Design

β-Carboline-3-carboxylate esters are documented to undergo rapid peripheral hydrolysis, with liver and kidney esterase activity accounting for the 2–20-fold attenuation of in vivo BZR binding observed for β-CCE (ED₅₀ 91 mg/kg without esterase inhibition) [2]. The amide bond in N-Butyl-9H-beta-carboline-3-carboxamide is expected to be refractory to this hydrolytic clearance pathway, based on general amide stability data showing complete resistance to serum hydrolytic enzymes when amide linkages replace ester bonds [5]. This compound can serve as a tool for directly quantifying the pharmacokinetic advantage conferred by the amide-for-ester substitution in the β-carboline series through comparative in vivo PK profiling.

Quote Request

Request a Quote for N-Butyl-9H-beta-carboline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.